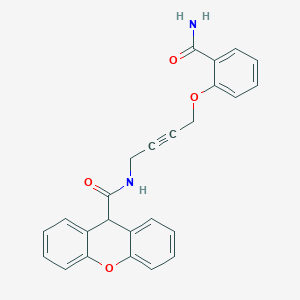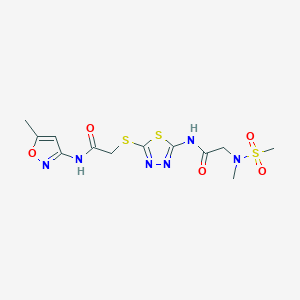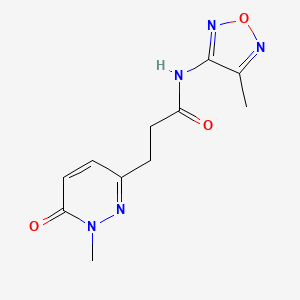![molecular formula C19H24N4O3S B2488160 5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-73-4](/img/structure/B2488160.png)
5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an ethoxy group, a methoxy group, a pyrrolidine ring, a thiazole ring, and a triazole ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The compound has a complex structure with several rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The thiazole and triazole rings are heterocyclic rings containing nitrogen and sulfur atoms. The ethoxy and methoxy groups are alkyl ethers attached to the phenyl ring .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrolidine ring can participate in reactions involving the nitrogen atom, such as protonation or alkylation . The thiazole and triazole rings can also participate in various reactions involving the heteroatoms.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like ethers and heterocyclic rings could make the compound more soluble in polar solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
Anticancer Properties
The pyrrolidine-containing compound exhibits potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and safety profile .
Anti-Inflammatory Activity
The compound’s unique structure contributes to its anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, making it a candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated promising results, warranting further exploration .
Antimicrobial Effects
In vitro studies reveal that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting bacterial cell membranes and inhibiting essential enzymes. Researchers are investigating its potential as a novel antibiotic or adjuvant therapy .
Neuroprotective Potential
The compound’s ability to cross the blood-brain barrier has sparked interest in its neuroprotective effects. Animal models suggest that it attenuates oxidative stress, reduces neuroinflammation, and enhances neuronal survival. Researchers are exploring its application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antiviral Applications
Preliminary studies indicate that the compound exhibits antiviral activity against certain RNA viruses, including influenza and Zika virus. It interferes with viral replication and assembly, making it a potential candidate for broad-spectrum antiviral therapy. Clinical trials are needed to validate its efficacy .
Metabolic Disorders
The compound’s impact on metabolic pathways has drawn attention. It influences glucose metabolism, lipid homeostasis, and insulin sensitivity. Researchers are investigating its potential in managing type 2 diabetes and obesity-related complications. Early results suggest promising effects on glucose regulation .
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can influence its activity .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological activities, suggesting they could influence multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic properties, which is one reason they are widely used in drug discovery .
properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-4-26-14-8-7-13(11-15(14)25-3)16(22-9-5-6-10-22)17-18(24)23-19(27-17)20-12(2)21-23/h7-8,11,16,24H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSCXNVKGYKCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)
![Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)


![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2488086.png)

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)
![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488092.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)
![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)



![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)